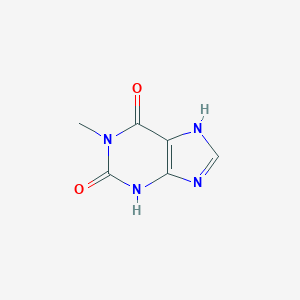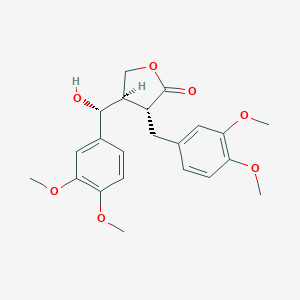
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Overview
Description
Synthesis Analysis
The synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves key intermediate steps that leverage the Sonogashira coupling reaction and mercury(II)-catalyzed cyclization. Wen et al. (2018) detail an efficient synthesis pathway starting from 4-methoxybenzyl 2-bromo-4-methoxyphenyl sulfoxide, leading to Raloxifene via a four-step process with an overall yield of 33% (Wen et al., 2018).
Molecular Structure Analysis
Modifications to the 2-arylbenzothiophene core of Raloxifene, including the introduction of 4'-tert-Butyldimethylsilyl groups, influence its binding to the estrogen receptor and its in vitro activity. Grese et al. (1997) emphasize the importance of the 6-hydroxy and 4'-hydroxy substituents for receptor binding and activity, indicating that the structural modifications can significantly impact its biological efficacy (Grese et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving Raloxifene, including its sulfation and metabolism, are crucial for understanding its pharmacokinetics and pharmacodynamics. Studies by Falany et al. (2006) and Lim et al. (2012) provide insights into the sulfation of Raloxifene by cytosolic sulfotransferases and its metabolism by CYP3A4 to form various homodimers, respectively. These reactions are critical for its inactivation and elimination (Falany et al., 2006); (Lim et al., 2012).
Physical Properties Analysis
The physical properties of Raloxifene, such as solubility and bioavailability, are influenced by its molecular structure. Research by Bikiaris et al. (2009) on novel biodegradable polyesters for Raloxifene HCl loaded nanoparticles addresses its poor water solubility and bioavailability, proposing microemulsion systems for oral delivery to enhance these properties (Bikiaris et al., 2009).
Chemical Properties Analysis
Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is a key aspect of the chemical properties of Raloxifene derivatives. Corey and Venkateswarlu (1972) discuss the stability of these groups under various conditions, highlighting their utility in synthetic chemistry and their role in modifying the chemical properties of compounds like Raloxifene (Corey & Venkateswarlu, 1972).
Scientific Research Applications
Raloxifene in Osteoporosis and Breast Cancer Prevention
Raloxifene, a selective estrogen receptor modulator (SERM), has been extensively studied for its applications in treating osteoporosis and preventing breast cancer in postmenopausal women. It acts as an estrogen antagonist in breast tissue, thereby reducing the risk of invasive breast cancer, and as an estrogen agonist on bone, preserving bone mineral density (BMD) and reducing the risk of vertebral fractures. This dual action makes raloxifene a valuable option for postmenopausal women, especially those at increased risk of breast cancer and osteoporosis. However, its use is associated with an increased risk of venous thromboembolism, which necessitates careful patient selection and monitoring (Hansdottir, 2008); (Moen & Keating, 2008).
Mechanism of Action and Clinical Implications
Raloxifene's mechanism of action involves selective modulation of estrogen receptors, which enables it to replicate the beneficial effects of estrogens on the skeletal system without the negative effects on breast and endometrium. This specificity underlies its efficacy in decreasing accelerated bone turnover and increasing BMD in postmenopausal osteoporosis. Raloxifene's role in clinical traumatology extends to its use in combination with other osteoporosis treatments like alendronate and teriparatide, showing additive effects on bone health (Rey et al., 2009).
Raloxifene's Safety and Efficacy Profile
The safety and efficacy profile of raloxifene highlights its role in preventing osteoporosis and invasive breast cancer in postmenopausal women. Its benefits in bone health are not solely attributed to its impact on bone density but also to improvements in bone quality. The risk of adverse effects, such as venous thromboembolism, underscores the importance of considering individual patient risk factors when prescribing raloxifene. Studies also suggest raloxifene's potential in renal failure and its effectiveness comparable to tamoxifen in reducing the risk of invasive breast cancer, with a lower incidence of venous thromboembolic events and cataracts compared to tamoxifen in certain trials (Heringa, 2003).
properties
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
CAS RN |
174264-46-1 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



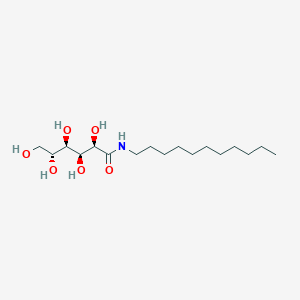
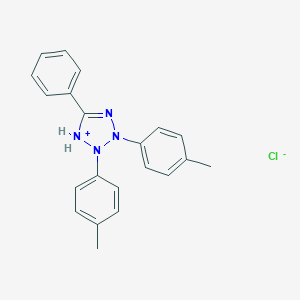
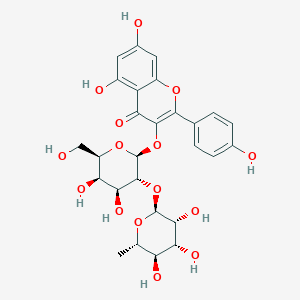
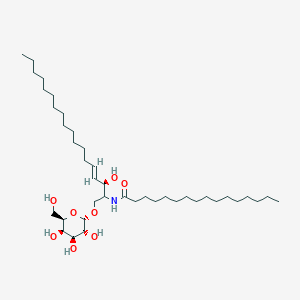
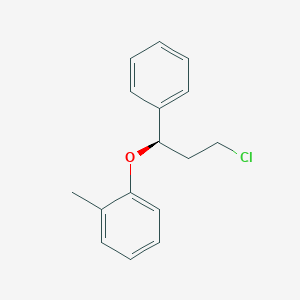
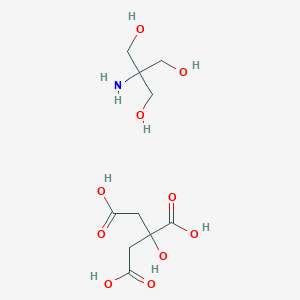
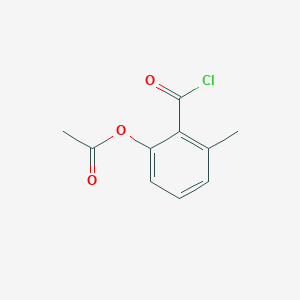
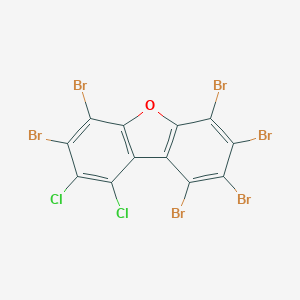
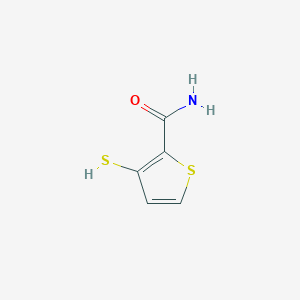
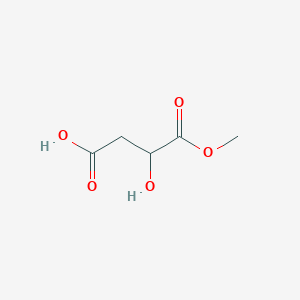
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
